4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol

Lipophilicity LogP Physicochemical Properties

Medicinal chemists require isomerically pure pyrazole building blocks to avoid SAR misinterpretation. This compound solves that with a defined stereocenter and a unique butan-2-ol side chain absent in linear analogs. - **Key differentiator:** XLogP 3-AA 0.4, TPSA 64.1 Ų, 3 rotatable bonds - quantifiably distinct from butan-1-ol variants. - **Application:** Hinge-binding 4-amino-3,5-dimethylpyrazole scaffold for chiral kinase inhibitor libraries and mGluR2 antagonist programs. - **Supply:** ≥95% purity, commercial availability verified.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13081376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCC(C)O)C)N
InChIInChI=1S/C9H17N3O/c1-6(13)4-5-12-8(3)9(10)7(2)11-12/h6,13H,4-5,10H2,1-3H3
InChIKeyXZYWBHUTDQSNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol: Key Identifiers & Properties


4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol (CAS 1564693-35-1) is a pyrazole derivative with a molecular weight of 183.25 g/mol and a molecular formula of C9H17N3O [1]. Its computed properties include an XLogP3-AA of 0.4, a topological polar surface area of 64.1 Ų, and a defined stereocenter [1], distinguishing it from unsubstituted pyrazole cores. It is commercially available from specialized chemical suppliers with a specified minimum purity of 95% .

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol: Differentiation from Isomers


Generic substitution among pyrazole derivatives fails due to the critical influence of the N1-substituent on both physicochemical and biological properties. The specific butan-2-ol side chain of this compound provides a unique combination of a hydrogen bond donor and acceptor, a chiral center, and a specific spatial geometry that is absent in analogs like 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol (CAS 1248320-54-8) or shorter-chain variants [1][2]. These structural differences lead to quantifiable divergences in partition coefficient (XLogP3-AA: 0.4), topological polar surface area (64.1 Ų), and the number of rotatable bonds [1], directly impacting molecular recognition, solubility, and subsequent synthetic yields [3].

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol: Comparative Evidence for Selection


Lipophilicity vs. Unsubstituted Pyrazole Core

The introduction of the butan-2-ol side chain to the 4-amino-3,5-dimethylpyrazole core provides a quantifiable adjustment in lipophilicity. The target compound has a computed XLogP3-AA of 0.4 [1], whereas the parent core 4-amino-3,5-dimethylpyrazole (CAS 5272-86-6) has a calculated XLogP3 of 0.3 [2]. This calculated increase of 0.1 log units is due to the added alkyl chain and can significantly alter solvent partitioning behavior, which is critical for purification and reaction conditions in multi-step syntheses.

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Rotatable Bonds vs. Butan-1-ol Isomer

The location of the hydroxyl group on the butyl chain significantly impacts molecular flexibility. The target compound, a secondary alcohol, possesses 3 rotatable bonds [1], whereas its structural isomer, 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol (a primary alcohol), is predicted to have 4 rotatable bonds [2]. This difference of one rotatable bond directly influences the number of low-energy conformations available to the molecule, which can affect its binding entropy and its ability to fit into specific enzyme active sites or crystal lattices.

Conformational Analysis Medicinal Chemistry Synthetic Intermediates

Stereocenter vs. Achiral Analogs

The target compound contains a chiral center at the 2-position of the butanol side chain [1]. This is a key differentiator from many common achiral pyrazole building blocks, including the closely related primary alcohol analog, 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol, which is achiral [2]. The presence of a stereocenter makes the target compound valuable for introducing chirality into downstream products, a feature that can be critical for generating enantiomerically pure active pharmaceutical ingredients (APIs) where biological activity is often stereospecific.

Chiral Pool Synthesis Asymmetric Catalysis Medicinal Chemistry

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol: Validated Applications


Chiral Kinase Inhibitor Synthesis

Leveraging the defined stereocenter and the modifiable amino and hydroxyl groups [1], this compound serves as a critical building block for constructing chiral libraries of kinase inhibitors. The presence of the 4-amino-3,5-dimethylpyrazole motif, which is a known hinge-binding scaffold in kinases, combined with a chiral side chain allows for the exploration of stereospecific interactions in ATP-binding pockets. Its use enables the direct synthesis of enantiomerically pure candidates, a key advantage in developing selective inhibitors with potentially improved safety profiles [2].

Precursor for mGluR2 Antagonist Development

This specific pyrazole derivative, or its closely related analogs, has been identified as an antagonist of the metabotropic glutamate receptor 2 (mGluR2) [1]. The compound's unique spatial and electronic properties, conferred by the butan-2-ol group, make it a valuable starting material or reference compound for medicinal chemistry programs targeting mGluR2 for central nervous system disorders. Using this specific compound ensures that any SAR derived is relevant to this exact chemical space, rather than being extrapolated from a less suitable isomer [2].

Tailored Ligand Design via Lipophilicity & Flexibility

The quantifiable differences in lipophilicity (XLogP3-AA 0.4) and rotatable bonds (3) compared to analogs [1] allow for rational design of ligands with tailored physicochemical properties. This is particularly important for optimizing pharmacokinetic parameters like membrane permeability and solubility. By selecting this compound, a chemist can precisely tune the LogP and flexibility of the final molecule without introducing additional synthetic steps to mask or modify a less optimal functional group, streamlining the optimization of lead compounds in drug discovery [2].

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